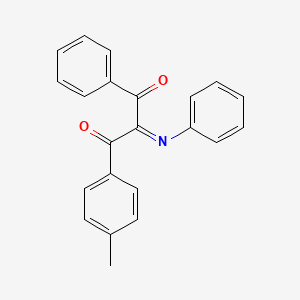
Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- is an organic compound with a complex structure that includes aromatic rings and imine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then reacted with aniline under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism by which Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- exerts its effects involves interactions with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-(4-methylphenyl)
- Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-(4-chlorophenyl)
Uniqueness
Propane-1,3-dione, 1-(4-methylphenyl)-2-(phenylimino)-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-methylphenyl and phenylimino groups contributes to its versatility in various applications.
Properties
CAS No. |
92630-43-8 |
|---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-phenyl-2-phenyliminopropane-1,3-dione |
InChI |
InChI=1S/C22H17NO2/c1-16-12-14-18(15-13-16)22(25)20(23-19-10-6-3-7-11-19)21(24)17-8-4-2-5-9-17/h2-15H,1H3 |
InChI Key |
QBTHFTRJAXECKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















